molecular formula C8H6Cl2O5S B3363185 2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid CAS No. 1017055-32-1

2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid

Cat. No.: B3363185
CAS No.: 1017055-32-1
M. Wt: 285.1 g/mol
InChI Key: AQASVWNEUNDYEA-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid is a chemical compound with the molecular formula C8H6Cl2O5S and a molecular weight of 285.1 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid typically involves the reaction of 2-chloro-4-(chlorosulfonyl)phenol with chloroacetic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(2-chloro-4-chlorosulfonylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O5S/c9-6-3-5(16(10,13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQASVWNEUNDYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid
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2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid
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2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid
Reactant of Route 5
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Reactant of Route 6
2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid

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